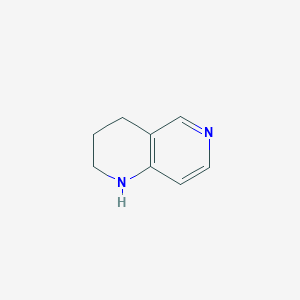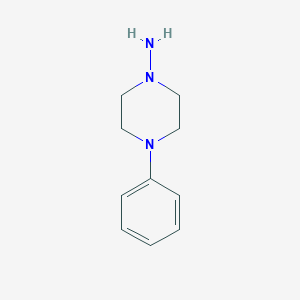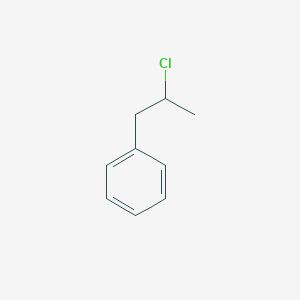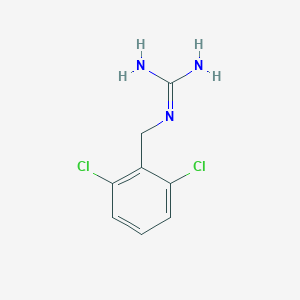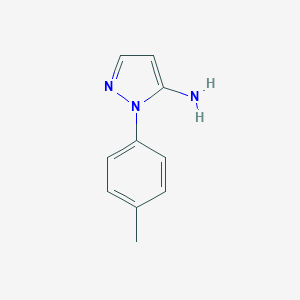
二氯(2,2'-联吡啶)铂(II)
描述
Synthesis Analysis
The synthesis of (2,2'-Bipyridine)dichloroplatinum(II) and similar complexes typically involves the reaction of 2,2'-bipyridine ligands with platinum(II) chloride salts under controlled conditions. The processes often require specific solvents, temperatures, and reaction times to ensure the correct coordination of the bipyridine ligands to the platinum(II) center. The synthesis route and conditions affect the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of (2,2'-Bipyridine)dichloroplatinum(II) complexes is characterized by a square-planar geometry around the platinum center. This configuration is common among Pt(II) compounds, where the metal is coordinated by two nitrogen atoms from the bipyridine ligand and two chloride ions. The crystal structure analysis reveals details about bond lengths, angles, and overall geometry, influencing the compound's physical and chemical properties.
Chemical Reactions and Properties
(2,2'-Bipyridine)dichloroplatinum(II) complexes engage in various chemical reactions, primarily driven by the reactivity of the platinum center and the bipyridine ligands. They can undergo substitution reactions, where one or both chloride ions are replaced by other ligands, and redox reactions, where the oxidation state of the platinum can change. These reactions are fundamental for applications in catalysis and materials science.
Physical Properties Analysis
The physical properties of (2,2'-Bipyridine)dichloroplatinum(II), such as solubility, melting point, and crystallinity, are crucial for its handling and application. These characteristics depend on the molecular structure and external conditions. Understanding these properties is essential for designing experiments and for the practical use of the compound in various domains.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electrochemical behavior, are influenced by the nature of the bipyridine ligands and the platinum center. Studies on these complexes provide insights into their potential as catalysts, photophysical agents, and in other chemical applications. The interplay between the bipyridine ligands and the platinum(II) center is key to the unique chemical behavior of these compounds.
References for more in-depth information:
- Yam, V., Lee, V., & Cheung, K. (1997). Synthesis, Photophysics, Electrochemistry, and Reactivity of Ruthenium(II) Polypyridine Complexes with Organoplatinum(II) Moieties. Crystal Structure of [Ru(bpy)2(μ-2,3-dpp)PdCl2]2+ (Yam et al., 1997).
- Moriguchi, T., Kitamura, S., Sakata, K., & Tsuge, A. (2001). Syntheses and structures of dichloropalladium(II)(dithia[3.3]metadipyridinophane) and dichloroplatinum(II)(dithia[3.3]metadipyridinophane) complexes (Moriguchi et al., 2001).
科学研究应用
自组装和显色现象:具有环金属化 6-苯基-2,2'-联吡啶配体的单核和双核有机铂(II)单体表现出溶剂致变色和离子致变色现象。这是通过在自组装过程中操纵非共价 PtPt 金属-金属和 π-π 堆叠相互作用来实现的 (Chen 等人,2018).
抗癌剂:二氯(2,2'-联吡啶)铂(II)等配合物在化疗中很重要,特别是在靶向实体瘤方面。本文讨论了这些化合物的有效性及其缺点,例如一般的细胞毒性和对癌细胞缺乏特异性 (Larsen 等人,2015).
配体几何构型和发光:对各种 VIII 族-联吡啶配合物(包括二氯(2,2'-联吡啶)铂(II))的质子磁共振研究提供了对配合物对称性和配体几何构型的见解,这可以解释发光行为 (Elytle 等人,1971).
胺的光敏保护基团:已经合成了钌双(联吡啶)配合物,其中无机部分充当光敏保护基团。这些配合物在可见光照射下释放一个配体分子,使其适用于生物笼状化合物 (Zayat 等人,2006).
抗肿瘤剂:基于 2,2'-联吡啶的翻转环金属化 Pt 化合物已在体外和体内显示出有效的抗肿瘤活性。这些化合物在共配体中有所不同,证明了生物活性与生物分子的反应性之间的相关性 (Babak 等人,2018).
钌配合物的合成和表征:该研究涉及合成具有取代二亚胺配体的钌(II)配合物并分析它们的性质,包括电化学参数和吸收光谱。这对于理解这些配合物在各个领域的应用至关重要 (Al-Noaimi 等人,2008).
钯(II)配合物作为抗癌剂:具有 2,2'-联吡啶和氨基酸的钯(II)配合物已显示出对各种肿瘤细胞的生长抑制作用。这些配合物提供了作为替代化疗剂的潜力 (Puthraya 等人,1986).
细胞中次氯酸的发光探针:开发了一种功能性钌(II)配合物作为活细胞中次氯酸成像的发光探针。这突出了此类配合物在生物和医学研究中的潜力 (Ye 等人,2014).
电化学发光:该研究探讨了含有三(2,2'-联吡啶)钌(II)二氯化物的体系的电化学和发射,提供了对这些配合物的电化学发光的见解 (Tokel 等人,1972).
染料敏化太阳能电池中的合成和应用:合成了具有杂芳族-4,4'-π-共轭 2,2'-联吡啶的杂配体钌配合物,用于染料敏化太阳能电池,实现了显着的太阳能转换效率。这证明了这些配合物在可再生能源技术中的潜力 (Abbotto 等人,2008).
安全和危害
属性
IUPAC Name |
dichloroplatinum;2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNEQKKLNWXEM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422000 | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2'-Bipyridine)dichloroplatinum(II) | |
CAS RN |
13965-31-6 | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of benzoporphyrin derivatives relate to their photodynamic activity against cancer cells?
A2: The second abstract explores the photodynamic activity of cationic benzoporphyrin-based photosensitizers against bladder cancer cells. It highlights that modifying the benzoporphyrin structure through alkylation or complexation with (2,2′-bipyridine)dichloroplatinum(II) impacts their singlet oxygen generation and consequently, their phototoxicity. [] This suggests a structure-activity relationship where specific modifications on the benzoporphyrin scaffold can enhance its therapeutic potential as a photosensitizer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



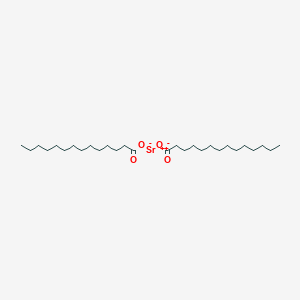
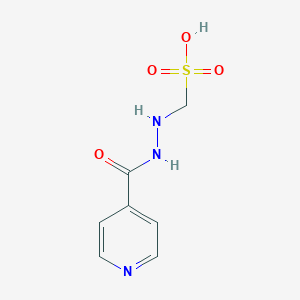

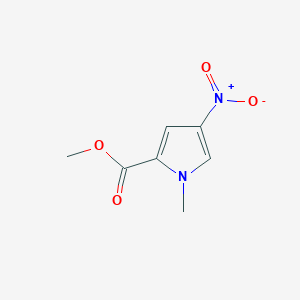
![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)


